molecular formula C30H29O3P B6298488 (2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2565792-32-5

(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6298488
CAS No.: 2565792-32-5
M. Wt: 468.5 g/mol
InChI Key: GHEJWVLWCKKVFR-IFXFPORBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound known for its unique structural features and reactivity This compound is characterized by the presence of a tert-butyl group, diphenoxyphenyl moiety, and a dihydrobenzo[d][1,3]oxaphosphole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydrobenzo[d][1,3]oxaphosphole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the diphenoxyphenyl moiety: This step involves the coupling of the diphenoxyphenyl group to the oxaphosphole ring using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or hydrocarbons. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole: Unique due to its specific structural features and reactivity.

    This compound analogs: Compounds with similar structures but different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a tert-butyl group, diphenoxyphenyl moiety, and dihydrobenzo[d][1,3]oxaphosphole ring system

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29O3P/c1-21-31-27-20-11-17-24(29(27)34(21)30(2,3)4)28-25(32-22-13-7-5-8-14-22)18-12-19-26(28)33-23-15-9-6-10-16-23/h5-21H,1-4H3/t21-,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEJWVLWCKKVFR-IFXFPORBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.